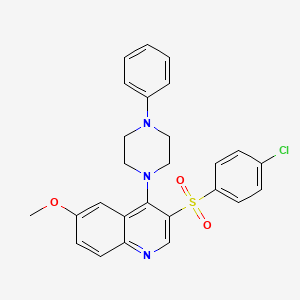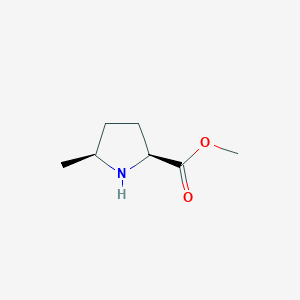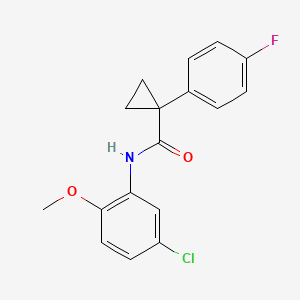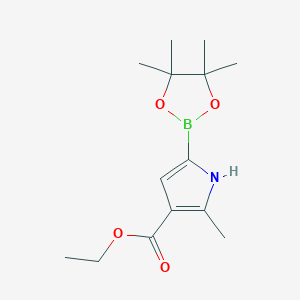
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline, also known as CPQ, is a chemical compound that belongs to the class of quinolines. CPQ has gained significant attention in the scientific community due to its potential pharmacological properties.
Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Alavi, Mosslemin, Mohebat, and Massah (2017) explored the synthesis of different quinoxalines, including sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These synthesized compounds exhibited significant antibacterial activities against bacteria like Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Catalytic Synthesis of Ethyl–Piperazinyl Quinolinyl-(E)-Chalcone Derivatives
- Murugesan, Gengan, and Lin (2017) detailed the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a novel titanium nanomaterial-based sulfonic acid catalyst. This methodology has implications for large-scale production due to its high yield, simple methodology, and cost-effectiveness (Murugesan, Gengan, & Lin, 2017).
Antimicrobial Efficacy of Quinoline Based Compounds
- The study by Iosr Journals, Vora, and Vora (2012) synthesized quinoline-based compounds, demonstrating their antimicrobial efficacy against various bacteria and fungi. Some of these compounds also showed high antitubercular activity (Iosr Journals, Vora, & Vora, 2012).
Synthesis and Characterization for Antimicrobial Properties
- Thomas, Adhikari, Chowdhury, Sumesh, and Pal (2011) synthesized quinoline-4-yl-1,2,3-triazoles with amides, sulphonamides, and amidopiperazines, showing significant antimicrobial and antimycobacterial activity against strains like Mycobacterium tuberculosis (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).
Applications in Synthesis of Metabolites
- Mizuno, Yamashita, Sawai, Nakamoto, and Goto (2006) focused on the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a process essential for the development of pharmaceutical compounds (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-9-12-24-23(17-21)26(30-15-13-29(14-16-30)20-5-3-2-4-6-20)25(18-28-24)34(31,32)22-10-7-19(27)8-11-22/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWADYFDTJFMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
